STAT3-IN-17

Description

Properties

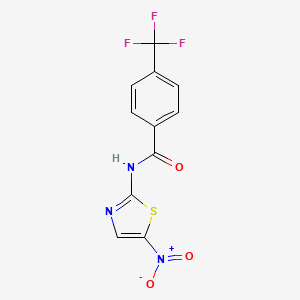

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCGJKNZQDBZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STAT3-IN-17: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. STAT3-IN-17 has emerged as a moderate inhibitor of STAT3 activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. The canonical STAT3 pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). This phosphorylation is a crucial step, as it induces the formation of STAT3 homodimers. These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. These target genes are involved in a wide array of cellular processes, including inflammation, cell cycle progression, and apoptosis.

While the precise binding site of this compound on the STAT3 protein has not been definitively elucidated in publicly available literature, its inhibitory action leads to a reduction in the phosphorylation of STAT3 at Tyr705. By preventing this key activation step, this compound effectively blocks the subsequent dimerization and nuclear translocation of STAT3, ultimately leading to the downregulation of its target gene expression.

The IL-6/JAK/STAT3 Signaling Pathway

A primary upstream activator of STAT3 is the IL-6 cytokine. The binding of IL-6 to its receptor (IL-6R) and the co-receptor gp130 initiates the activation of JAKs, leading to STAT3 phosphorylation and subsequent signaling. This compound's ability to inhibit STAT3 phosphorylation disrupts this cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay System |

| IC50 (STAT3 Inhibition) | 0.7 µM | HEK-Blue™ IL-6 Cells |

| IC50 (Antiproliferative) | 2.7 µM | HeLa Cells |

| Parameter | This compound | Nitazoxanide (Comparator) | Species | Dose |

| t1/2β (h) | 11.1 | 0.8 | Rat | 5 mg/kg (i.g.) or 25 mg/kg (i.v.) |

| Absolute Bioavailability (F) | 87.4% | 5.7% | Rat | 5 mg/kg (i.g.) or 25 mg/kg (i.v.) |

| Cmax (mg/L) | 20.7 | 1.0 | Rat | 5 mg/kg (i.g.) or 25 mg/kg (i.v.) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

HEK-Blue™ IL-6 Reporter Assay for STAT3 Inhibition

This assay is used to determine the inhibitory effect of compounds on the IL-6-induced STAT3 signaling pathway.

Principle: HEK-Blue™ IL-6 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT3-inducible promoter. Activation of the STAT3 pathway by IL-6 leads to the production and secretion of SEAP, which can be quantified using a colorimetric substrate.

Protocol:

-

Cell Seeding: Seed HEK-Blue™ IL-6 cells in a 96-well plate at a density of 5 x 104 cells/well in 180 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

IL-6 Stimulation: Add 20 µL of human IL-6 to a final concentration that induces a submaximal response (e.g., EC80) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-4 hours, or until a color change is visible.

-

-

Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the IL-6 stimulated control and determine the IC50 value by non-linear regression analysis.

Western Blot for STAT3 Phosphorylation

This protocol is used to assess the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cell lysates.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or HEK293T) to 70-80% confluency. Treat with this compound at various concentrations for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Normalize protein amounts for all samples.

-

Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the first set of antibodies.

-

Re-probe the membrane with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.

Off-Target Activity

It is important to note that this compound has been reported to exhibit off-target activity. It also inhibits pyruvate-ferredoxin oxidoreductase (PFOR) and has shown activity against the bacterium Helicobacter pylori. These activities should be considered when interpreting experimental results and evaluating its potential as a specific STAT3 inhibitor.

Conclusion

This compound is a valuable research tool for investigating the roles of the STAT3 signaling pathway in various biological processes. Its moderate inhibitory activity against STAT3 phosphorylation, coupled with favorable pharmacokinetic properties, makes it a useful compound for both in vitro and in vivo studies. However, its off-target effects warrant careful consideration in experimental design and data interpretation. Further research is required to fully elucidate its precise binding mechanism and its effects on the full spectrum of STAT3 downstream targets.

STAT3-IN-17: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, yet challenging, therapeutic target in oncology. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, driving proliferation, survival, and immune evasion. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of STAT3-IN-17, a novel small molecule inhibitor of the STAT3 pathway. Derived from the thiazolide scaffold of the FDA-approved drug Nitazoxanide, this compound (also referred to as compound 15 in its discovery publication) demonstrates potent and selective inhibition of STAT3 activity with a favorable pharmacokinetic profile, marking it as a promising candidate for further preclinical and clinical development.

Discovery of this compound: A Structure-Activity Relationship Study

This compound was identified through a systematic structure-activity relationship (SAR) study originating from the discovery that Nitazoxanide (NTZ), an anti-parasitic drug, moderately inhibits the STAT3 pathway.[1] The goal was to optimize the thiazolide scaffold to enhance STAT3 inhibitory potency and drug-like properties.

The discovery workflow involved the synthesis of a series of Nitazoxanide derivatives and their subsequent screening using a cell-based IL-6/JAK/STAT3 pathway activation assay. This initial screening identified compounds with improved potency over the parent molecule, NTZ. This compound emerged as a lead compound, demonstrating sub-micromolar efficacy in inhibiting the STAT3 pathway and potent anti-proliferative effects in cancer cell lines with constitutively active STAT3, such as HeLa cells.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the formation of an amide bond between a salicylic acid derivative and 2-amino-5-nitrothiazole, followed by an etherification reaction.

Experimental Protocol: Synthesis of 2-((3-chlorobenzyl)oxy)-N-(5-nitrothiazol-2-yl)benzamide (this compound)

To a solution of 2-hydroxy-N-(5-nitrothiazol-2-yl)benzamide (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K2CO3, 2.0 eq) is added, and the mixture is stirred at room temperature. Subsequently, 1-(bromomethyl)-3-chlorobenzene (1.2 eq) is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Biological Activity and Data

This compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.

In Vitro STAT3 Pathway Inhibition

The inhibitory activity of this compound on the IL-6-induced STAT3 signaling pathway was assessed using HEK-Blue™ IL-6 cells. These cells are engineered with a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Inhibition of the STAT3 pathway results in a decrease in SEAP activity, which can be quantified colorimetrically.

| Compound | STAT3 Pathway Inhibition IC50 (µM)[1] |

| This compound (Compound 15) | 0.7 ± 0.1 |

| Nitazoxanide (NTZ) | 12.3 ± 1.8 |

| WP1066 (Reference Inhibitor) | 1.8 ± 0.2 |

Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay.

| Cell Line | Cancer Type | This compound IC50 (µM)[1] |

| HeLa | Cervical Cancer | 2.7 ± 0.1 |

| A549 | Lung Cancer | 3.5 ± 0.2 |

| U87MG | Glioblastoma | 1.9 ± 0.1 |

| MCF-7 | Breast Cancer | 4.1 ± 0.3 |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in rats and compared to Nitazoxanide.[1]

| Parameter | This compound (Compound 15) | Nitazoxanide (NTZ) |

| Dose (mg/kg) | 5 (i.g.), 25 (i.v.) | 5 (i.g.), 25 (i.v.) |

| t1/2β (h) | 11.1 | 0.8 |

| Cmax (mg/L) | 20.7 | 1.0 |

| Absolute Bioavailability (F%) | 87.4 | 5.7 |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation and survival.

Key Experimental Protocols

HEK-Blue™ IL-6 STAT3 Pathway Assay

-

Cell Seeding: HEK-Blue™ IL-6 cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Recombinant human IL-6 is added to the wells to stimulate the STAT3 pathway, and the plate is incubated for 24 hours.

-

SEAP Detection: An aliquot of the cell culture supernatant is transferred to a new 96-well plate containing QUANTI-Blue™ Solution.

-

Measurement: The plate is incubated at 37°C, and the absorbance is read at 620-655 nm using a spectrophotometer. The IC50 values are calculated from the dose-response curves.

Western Blot for Phospho-STAT3 (Tyr705)

-

Cell Lysis: HeLa cells are treated with this compound for the indicated times. The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight with a primary antibody specific for phospho-STAT3 (Tyr705). A primary antibody for total STAT3 is used as a loading control.

-

Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MTT Cell Proliferation Assay

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

Conclusion

This compound is a potent and selective small molecule inhibitor of the STAT3 signaling pathway. Its discovery through a well-designed SAR campaign, coupled with its promising in vitro anti-proliferative activity and significantly improved pharmacokinetic profile compared to its parent compound, establishes it as a valuable tool for cancer research and a strong candidate for further drug development. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.

References

STAT3-IN-17: A Technical Guide to its Interaction with Signal Transducer and Activator of Transcription 3 (STAT3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a pivotal role in cell proliferation, survival, differentiation, and inflammation. Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. STAT3-IN-17 has been identified as a moderate inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of this compound, focusing on its target binding, mechanism of action, and the experimental protocols used for its characterization.

The Target Protein: STAT3

STAT3 is a member of the STAT family of transcription factors, which reside latently in the cytoplasm.[1] The protein structure is characterized by six conserved domains: an N-terminal domain (NTD), a coiled-coil domain, a DNA-binding domain (DBD), a linker domain, a Src Homology 2 (SH2) domain, and a C-terminal transactivation domain (TAD).[2]

The canonical activation of STAT3 is a multi-step process initiated by the binding of ligands such as Interleukin-6 (IL-6) to their cell surface receptors.[3] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate a critical tyrosine residue (Tyr705) within the SH2 domain of STAT3.[3][4] This phosphorylation event is crucial as it facilitates the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These active dimers then translocate to the nucleus, bind to specific DNA response elements in the promoters of target genes, and regulate their transcription. STAT3 target genes are implicated in key oncogenic processes, including cell cycle progression, apoptosis resistance, and angiogenesis.

This compound: Binding and Inhibitory Activity

This compound acts as an inhibitor of the STAT3 pathway. Its primary mechanism involves the inhibition of STAT3 phosphorylation at the Tyr705 residue. This action prevents the subsequent dimerization and nuclear translocation required for its function as a transcription factor. The inhibitory and antiproliferative activities of this compound have been quantified in various cell-based assays.

Quantitative Data Summary

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | STAT3 Pathway Inhibition | HEK-Blue IL-6 | IC50 | 0.7 µM | |

| This compound | Antiproliferative Activity | HeLa | IC50 | 2.7 µM |

STAT3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical IL-6/JAK/STAT3 signaling pathway and highlights the inhibitory action of this compound. Upon IL-6 binding, the receptor-associated JAKs become activated and phosphorylate STAT3. This compound intervenes at this crucial step, preventing the phosphorylation of STAT3.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with its target.

Western Blot for Inhibition of STAT3 Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Objective: To measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 relative to total STAT3 in cells treated with this compound.

Materials:

-

HeLa or HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Recombinant human IL-6

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes. A non-stimulated control group should be included.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with primary antibodies for total STAT3 and then β-actin, following the steps above.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-STAT3 to total STAT3 for each condition.

-

The following diagram outlines the general workflow for this Western Blot experiment.

Cell Viability Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.

Objective: To quantify the dose-dependent effect of this compound on the viability of HeLa cells.

Materials:

-

HeLa cells

-

Complete growth medium

-

This compound

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle-only (DMSO) control.

-

Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

-

Viability Measurement (MTS Assay Example):

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of "medium only" blank wells from all other values.

-

Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.

-

Plot the normalized viability (%) against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to calculate the IC50 value using graphing software (e.g., GraphPad Prism).

-

Conclusion

This compound is a valuable research tool for investigating the roles of the STAT3 signaling pathway. It demonstrates inhibitory activity by preventing the phosphorylation of STAT3, a key activation step. The quantitative data from cellular assays confirm its potency in inhibiting both the signaling pathway and cancer cell proliferation. The detailed protocols provided herein offer a standardized framework for researchers to further explore the biological effects and therapeutic potential of targeting the STAT3 pathway with inhibitors like this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment [mdpi.com]

- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to STAT3-IN-17: A Modulator of the STAT3 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of STAT3-IN-17, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It covers the inhibitor's mechanism of action, presents key quantitative data, and outlines relevant experimental protocols for its characterization.

The STAT3 Signaling Pathway: A Critical Overview

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in numerous cellular processes, including proliferation, differentiation, survival, and immune responses[1][2][3]. As a member of the STAT family, its activation is typically transient in healthy cells. However, persistent or aberrant activation of STAT3 is a hallmark of various human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention[3][4].

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding cell surface receptors. This engagement triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue, Tyr705. Phosphorylated STAT3 (p-STAT3) then forms homo- or heterodimers, translocates from the cytoplasm to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes. These genes are often involved in promoting cell cycle progression, preventing apoptosis, and modulating the immune system, particularly in the differentiation of T helper 17 (Th17) cells.

This compound: A Small Molecule Inhibitor

This compound is a cell-permeable compound identified as a moderate inhibitor of the STAT3 pathway. It serves as a valuable chemical probe for investigating the biological consequences of STAT3 signaling blockade in various cellular contexts.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of STAT3 phosphorylation at the Tyr705 residue. By preventing this critical activation step, the inhibitor effectively blocks the subsequent dimerization of STAT3, its translocation to the nucleus, and its activity as a transcription factor. This leads to the downregulation of STAT3 target gene expression. It is important to note that this compound has also been shown to inhibit pyruvate-ferredoxin oxidoreductase (PFOR), indicating potential off-target activity that should be considered during experimental design.

Quantitative Analysis of this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified across various cell lines and assay formats. These data are crucial for determining appropriate experimental concentrations.

In Vitro Efficacy and Potency

| Cell Line / Assay System | Assay Type | Endpoint Measured | Result (IC50 / Activity) | Reference |

| HEK-Blue™ IL-6 | Reporter Gene Assay | STAT3 Inhibition | 0.7 µM (IC50) | |

| HeLa | Cell Proliferation | Cell Growth Inhibition | 2.7 µM (IC50) | |

| HEK 293T | Cell Proliferation | Cell Growth Inhibition | Active at 10 µM & 50 µM | |

| HT-29 | Cell Proliferation (MTT) | Cell Growth Inhibition | > 10 µM (IC50) | |

| PC-3 | Cell Proliferation (MTT) | Cell Growth Inhibition | > 10 µM (IC50) | |

| General | STAT3 Pathway Assay | Pathway Inhibition | 76.5% inhibition at 10 µM |

Pharmacokinetic Properties in Rats

This compound demonstrates favorable pharmacokinetic characteristics in rats when compared to the structurally related compound Nitazoxanide.

| Parameter | Administration | This compound | Nitazoxanide | Reference |

| t½ (Half-life) | i.g. / i.v. | 11.1 hours | 0.8 hours | |

| F (Bioavailability) | i.g. / i.v. | 87.4% | 5.7% | |

| Cmax | i.g. (5 mg/kg) | 20.7 mg/L | 1.0 mg/L |

Key Experimental Protocols

To aid researchers in utilizing this compound, this section provides detailed methodologies for essential experiments.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol is designed to directly measure the effect of this compound on the phosphorylation of STAT3 in response to cytokine stimulation.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa or HEK293T) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal STAT3 activation.

-

Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with an appropriate STAT3 activator, such as IL-6 (20 ng/mL), for 15-30 minutes. Include an unstimulated control.

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities. The primary endpoint is the ratio of p-STAT3 to total STAT3, normalized to the stimulated vehicle control.

Cell Proliferation Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 50 µM) and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value using non-linear regression.

STAT3 Reporter Gene Assay (HEK-Blue™ IL-6)

This assay provides a quantitative measure of STAT3 transcriptional activity. HEK-Blue™ IL-6 cells express a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Methodology:

-

Cell Preparation: Prepare a suspension of HEK-Blue™ IL-6 cells in their specific detection medium.

-

Treatment: Add this compound at various concentrations to the wells of a 96-well plate.

-

Cell Addition: Add the cell suspension to the wells.

-

Stimulation: Stimulate the cells with human IL-6 (final concentration ~10 ng/mL).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Detection: Measure SEAP activity by reading the absorbance at 620-650 nm.

-

Analysis: Calculate the percentage of STAT3 inhibition for each concentration relative to the IL-6 stimulated control and determine the IC50 value.

Conclusion

This compound is a well-characterized inhibitor of the STAT3 signaling pathway that acts by preventing the critical phosphorylation of Tyr705. Its moderate potency, demonstrated in cellular assays with IC50 values in the low micromolar range, combined with its favorable pharmacokinetic profile in preclinical models, makes it a significant tool for cancer and immunology research. The provided data and protocols offer a solid foundation for scientists and drug developers to effectively utilize this compound in their investigations of STAT3-dependent pathologies.

References

An In-depth Technical Guide to STAT3 Inhibition in Basic Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a therapeutic target in oncology. Given the ambiguity of "STAT3-IN-17," this document will focus on the principles of STAT3 inhibition, utilizing well-documented inhibitors as examples. A significant emphasis is placed on the interleukin-17 (IL-17) signaling axis as a key activator of STAT3 in the tumor microenvironment.

Introduction to STAT3 in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a wide array of human cancers, including solid tumors and hematological malignancies, STAT3 is constitutively activated.[1][2] This persistent activation drives the expression of a multitude of genes that are critical for tumor progression and metastasis, making STAT3 a compelling target for cancer therapy.[1][2] Aberrant STAT3 signaling can contribute to tumor cell proliferation, survival, invasion, and immunosuppression.

The IL-17/STAT3 Signaling Axis in the Tumor Microenvironment

Interleukin-17 (IL-17), a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, has been identified as a significant contributor to tumor progression through the activation of STAT3. The IL-17/STAT3 signaling axis creates a pro-tumorigenic microenvironment by the following mechanism:

-

IL-17 Secretion: Th17 cells, often found within the tumor microenvironment, secrete IL-17A.

-

Receptor Binding: IL-17A binds to its receptor (IL-17R) on the surface of tumor cells and stromal cells.

-

Downstream Signaling: This binding event triggers a downstream signaling cascade that often involves the production of Interleukin-6 (IL-6).

-

JAK Activation: IL-6, in turn, binds to its receptor, leading to the activation of Janus kinases (JAKs).

-

STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 at the tyrosine 705 residue (pY705).

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules form homodimers and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These target genes include those involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).

This signaling cascade highlights the critical role of the tumor microenvironment in promoting cancer growth and underscores the potential of targeting the IL-17/STAT3 axis for therapeutic intervention.

Quantitative Data on STAT3 Inhibitors

A number of small molecule inhibitors targeting the STAT3 signaling pathway have been developed and evaluated in preclinical cancer models. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and by their ability to inhibit tumor growth in vivo.

Table 1: In Vitro Efficacy of Selected STAT3 Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Stattic | Medulloblastoma | - | - | |

| S3I-201 | Head and Neck | CAL27 | 99.3 | |

| LLL12 | Breast, Pancreatic, Glioblastoma | MDA-MB-231, SK-BR-3, PANC-1, HPAC, U87, U373 | 0.16 - 3.09 | |

| 6Br-6a | Breast | MDA-MB-231, MCF-7 | 1 - 16 (concentration range tested) | |

| FLLL31 | Pancreatic, Breast | PANC-1, BXPC-3, HPAC, SW1990, MDA-MB-231, SK-BR-3, MDA-MB-468, MDA-MB-453 | - | |

| FLLL32 | Pancreatic, Breast | PANC-1, BXPC-3, HPAC, SW1990, MDA-MB-231, SK-BR-3, MDA-MB-468, MDA-MB-453 | - |

Table 2: In Vivo Efficacy of Selected STAT3 Inhibitors

| Inhibitor | Cancer Model | Administration | Tumor Growth Inhibition | Reference |

| S3I-201 | Head and Neck Squamous Cell Carcinoma Xenograft | 5 mg/kg, i.p., every other day for 14 days | Significant tumor regression compared to control | |

| 6Br-6a | MDA-MB-231 Xenograft | - | Significant reduction in tumor volume and weight | |

| STAT3 Decoy | Cetuximab-resistant Head and Neck Squamous Cell Carcinoma Xenograft | 50 µg, daily intratumoral injections | Substantial and significant tumor growth inhibition in combination with cetuximab | |

| FLLL32 | Chicken Embryo and Mouse Xenografts | - | Inhibition of tumor growth and vascularity; substantial reduction in tumor volumes |

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for the detection of phosphorylated STAT3, a key indicator of its activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cancer cells with the STAT3 inhibitor or vehicle control for the desired time. Wash cells with cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

STAT3 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the STAT3 inhibitor for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.

Materials:

-

24-well Transwell inserts (with appropriate pore size)

-

Cancer cell lines

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

Procedure:

-

Cell Preparation: Culture cancer cells and starve them in serum-free medium for several hours before the assay.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Cell Counting: Wash the inserts, allow them to dry, and count the number of migrated cells in several random fields under a microscope.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: IL-17/STAT3 Signaling Pathway in Cancer.

Experimental Workflow Diagrams

Caption: Western Blot Workflow for p-STAT3 Detection.

Caption: MTT Cell Viability Assay Workflow.

References

An In-depth Technical Guide to the Biological Activity of STAT3-IN-17

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of various cancers and inflammatory diseases, making it a prime therapeutic target.[1][3][4] STAT3-IN-17 has emerged as a moderate inhibitor of the STAT3 signaling pathway. This document provides a comprehensive overview of the known biological activities of this compound, summarizing its inhibitory effects, antiproliferative properties, and pharmacokinetic profile. Detailed experimental protocols and visual diagrams of its mechanism within the STAT3 pathway are provided to facilitate further research and development.

Mechanism of Action and Signaling Pathway

The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors. This leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) molecules form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell cycle progression, survival, and inflammation.

This compound exerts its biological effect by inhibiting this pathway. Experimental data shows that it specifically inhibits the phosphorylation of STAT3 at the Y705 residue, which is a crucial step for its activation and subsequent dimerization and nuclear translocation.

Visualizing the STAT3 Pathway and Inhibition

Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency in inhibiting STAT3 signaling and cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | Result | Concentration / Time | Reference |

| STAT3 Reporter Assay | HEK-Blue™ IL-6 | IC₅₀ | 0.7 µM | N/A | |

| STAT3 Pathway Inhibition | N/A | % Inhibition | 76.5% | 10 µM; 20h, 48h | |

| STAT3 Phosphorylation | N/A | Inhibition | Yes | 2.5-40 µM; 24h |

Table 2: Antiproliferative Activity of this compound

| Cell Line | Assay Type | Parameter | Result | Concentration / Time | Reference |

| HeLa | Antiproliferative | IC₅₀ | 2.7 µM | 48h | |

| HEK 293T | Cell Growth | Inhibition | Yes | 10 µM, 50 µM; 48h | |

| HEK-Blue IL-6 | Cell Viability | % Viability | 15% | 10 µM |

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic characteristics in preclinical studies.

Table 3: Pharmacokinetic Profile of this compound in Rats

| Compound | Dose & Route | t₁/₂β (h) | F (%) | Cₘₐₓ (mg/L) | Reference |

| This compound | 5 mg/kg (ig) | 11.1 | 87.4 | 20.7 | |

| Nitazoxanide | 25 mg/kg (iv) | 0.8 | 5.7 | 1.0 | |

| t₁/₂β: Elimination half-life; F: Absolute bioavailability; Cₘₐₓ: Maximum plasma concentration; ig: Intragastric; iv: Intravenous. |

Off-Target Activity

In addition to its activity against STAT3, this compound has been reported to inhibit pyruvate-ferredoxin oxidoreductase (PFOR) and shows inhibitory activity against the microorganism Helicobacter pylori.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited for the characterization of this compound.

STAT3 Reporter Assay (HEK-Blue™ IL-6)

This assay quantifies the inhibition of the STAT3 signaling pathway.

-

Principle: HEK-Blue™ IL-6 cells are engineered with a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of the STAT3 pathway by IL-6 leads to SEAP production, which can be measured colorimetrically.

-

Methodology:

-

Cell Seeding: Plate HEK-Blue™ IL-6 cells in 96-well plates and incubate until they reach the desired confluency.

-

Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add human IL-6 to the wells to stimulate the STAT3 pathway and incubate for approximately 24 hours.

-

Detection: Transfer supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Quantification: Incubate at 37°C and measure the optical density (OD) at 620-655 nm.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

-

Antiproliferative / Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the effect of the compound on cell proliferation and viability.

-

Principle: Tetrazolium salts (like MTT or WST-8) are reduced by metabolically active cells to produce a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, HEK 293T) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the specified duration (e.g., 48 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).

-

Analysis: Normalize the data to vehicle-treated cells and calculate the IC₅₀ value.

-

Western Blot for Phospho-STAT3 (Tyr705)

This technique is used to directly assess the phosphorylation status of STAT3.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample separated by size. A primary antibody specific for p-STAT3 (Tyr705) is used to measure the level of activated STAT3.

-

Methodology:

-

Treatment & Lysis: Treat cells with this compound, stimulate with a STAT3 activator (e.g., IL-6), and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for p-STAT3 (Tyr705). A separate blot should be run for total STAT3 and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.

-

Visualizing the Experimental Workflow

Caption: General workflow for in vitro characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STAT3-IN-17 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. STAT3-IN-17 is a small molecule inhibitor of the STAT3 pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

STAT3 is typically activated by phosphorylation at the tyrosine 705 residue (Y705) by upstream kinases, such as Janus kinases (JAKs), in response to cytokine and growth factor signaling. Upon phosphorylation, STAT3 monomers dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes. This compound is a moderate inhibitor of the STAT3 pathway.[1] It has been shown to inhibit the phosphorylation of STAT3 at Y705 and exhibit anti-proliferative activity in cancer cell lines.[1]

Data Presentation

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key in vitro data for this compound.

| Assay Type | Cell Line | Parameter | Value | Reference |

| STAT3 Inhibition | HEK-Blue™ IL-6 | IC50 | 0.7 µM | [1] |

| Cell Proliferation | HeLa | IC50 | 2.7 µM | [1] |

| STAT3 Pathway Inhibition | - | Inhibition Rate | 76.5% at 10 µM | [1] |

| Cell Viability | HEK-Blue™ IL-6 | % Viability | 15% at 10 µM |

Mandatory Visualizations

STAT3 Signaling Pathway and Inhibition by this compound

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for STAT3 Inhibitor Screening

Caption: General experimental workflow for characterizing STAT3 inhibitors.

Experimental Protocols

STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3. A reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter is transfected into cells. Inhibition of the STAT3 pathway results in decreased luciferase expression.

Materials:

-

HEK293T cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

Control Renilla luciferase plasmid

-

Lipofectamine™ 2000 or other transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound or other test compounds

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for a further 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at tyrosine 705.

Materials:

-

HeLa or other cancer cell lines with constitutively active STAT3

-

This compound or other test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 2.5-40 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of pSTAT3 to total STAT3.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

HeLa or other suitable cell line

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at 37°C with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Application Notes and Protocols for STAT3-IN-17 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction to STAT3 and the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and inflammation. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, the persistent activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it an attractive therapeutic target.

The canonical STAT3 signaling cascade is typically initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. These target genes are often involved in cell cycle progression, apoptosis resistance, and angiogenesis.

STAT3-IN-17: A Moderate Inhibitor of the STAT3 Pathway

This compound (also referred to as compound 15 in scientific literature) is a thiazolide derivative that acts as a moderate inhibitor of the STAT3 signaling pathway[1][2]. It has been shown to inhibit the IL-6-induced activation of the STAT3 pathway and exhibits antiproliferative activity against various cancer cell lines[1][2][3]. The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the Tyr705 residue.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published and commercially available information.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Parameter | Value | Reference |

| HEK-Blue™ IL-6 Reporter Assay | IC50 | 0.7 µM | |

| STAT3 Phosphorylation (Tyr705) Inhibition | Effective Concentration | 2.5 - 40 µM (at 24h) |

Table 2: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 2.7 µM | |

| A549 | Lung Cancer | 3 µM | |

| Caco-2 | Colorectal Cancer | 1.8 µM | |

| HL-60 | Promyelocytic Leukemia | 1.2 µM |

Signaling Pathway Diagram

Caption: The canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Reconstitution and Storage of this compound

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (MW: 317.24 g/mol ), add 315.2 µL of DMSO.

-

Vortex briefly to fully dissolve the powder.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

For long-term storage, store the stock solution at -80°C for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently mix the contents by pipetting or using an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Phospho-STAT3 (Tyr705)

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Cytokine for stimulation (e.g., human IL-6)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) for 24 hours. Include a vehicle control (DMSO).

-

For some cell lines, it may be necessary to stimulate the STAT3 pathway. In such cases, starve the cells in serum-free medium for a few hours before treatment, and then add a stimulating cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before cell lysis.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

To determine the total STAT3 levels, the membrane can be stripped and re-probed with an anti-total STAT3 antibody, followed by a loading control antibody.

HEK-Blue™ IL-6 Reporter Assay

This assay is used to determine the inhibitory effect of this compound on the IL-6-induced STAT3 signaling pathway.

Materials:

-

HEK-Blue™ IL-6 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Complete growth medium for HEK-Blue™ cells

-

96-well flat-bottom plates

-

Recombinant human IL-6

-

This compound stock solution (10 mM in DMSO)

-

Microplate reader

Protocol:

-

Seed HEK-Blue™ IL-6 cells in a 96-well plate at a density of approximately 50,000 cells/well in 180 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the desired concentrations of this compound for 1 hour.

-

Add a final concentration of IL-6 (e.g., 10 ng/mL) to the wells to stimulate the STAT3 pathway. Include a negative control (no IL-6) and a positive control (IL-6 without inhibitor).

-

Incubate the plate for 24 hours at 37°C.

-

Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

-

Incubate for 1-3 hours at 37°C and monitor the color change.

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

The level of secreted alkaline phosphatase (SEAP) is proportional to the activation of the STAT3 pathway. Calculate the IC50 of this compound based on the dose-response curve.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the effects of this compound in cell culture.

References

Application Notes: Detection of p-STAT3 Inhibition by STAT3-IN-17 using Western Blot

These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) at tyrosine 705 (Tyr705) via Western blot. This protocol is intended for researchers, scientists, and drug development professionals investigating the inhibitory effects of STAT3-IN-17 on the STAT3 signaling pathway.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Its activation is often mediated by phosphorylation at Tyr705, leading to dimerization, nuclear translocation, and subsequent gene transcription.[1] Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly in cancer and autoimmune disorders. Constitutive activation of STAT3 is a hallmark of many human tumors, where it promotes oncogenesis and confers anti-apoptotic properties.[1]

The interleukin-17 (IL-17) signaling pathway, which plays a crucial role in inflammatory responses, is closely linked with STAT3 activation.[2][3] IL-23 can induce the production of IL-17, a process that requires the activation of STAT3. This connection highlights the importance of the STAT3 pathway in inflammation and immunity. This compound is a chemical inhibitor used to study the roles of STAT3. This protocol outlines the use of Western blotting to assess the efficacy of this compound in reducing STAT3 phosphorylation.

Key Signaling Pathway

The following diagram illustrates a simplified STAT3 signaling pathway, which is the target of this compound. Upon cytokine (e.g., IL-6, IL-23) binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression.

Caption: A simplified diagram of the STAT3 signaling pathway.

Experimental Protocol: p-STAT3 Western Blot

This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p-STAT3 levels.

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., A431, SK-N-MC) in appropriate culture dishes and grow to 70-80% confluency.

-

Starvation (Optional): To reduce basal levels of STAT3 phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

-

Inhibitor Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

-

Stimulation: Following inhibitor treatment, stimulate the cells with a known activator of the STAT3 pathway (e.g., Interleukin-6 (IL-6) or Oncostatin M (OSM)) for 15-30 minutes to induce STAT3 phosphorylation. A non-stimulated control should also be included.

II. Sample Preparation: Cell Lysis

-

Wash: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.

III. Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

Normalization: Based on the concentrations, normalize all samples to the same concentration using lysis buffer.

IV. SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix 20-40 µg of protein from each sample with 5X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

V. Immunoblotting

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

VI. Detection and Analysis

-

Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like GAPDH or β-actin.

Data Presentation

The following tables provide recommended parameters for the Western blot protocol.

Table 1: Reagent and Antibody Dilutions

| Reagent/Antibody | Vendor Example | Catalog # Example | Recommended Dilution |

| p-STAT3 (Tyr705) Antibody | Cell Signaling Technology | #9131 | 1:1000 |

| Total STAT3 Antibody | Cell Signaling Technology | #9139 | 1:1000 |

| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 |

| GAPDH Antibody | Cell Signaling Technology | #5174 | 1:1000 |

| 5% BSA in TBST | - | - | Blocking/Antibody Diluent |

Table 2: Experimental Incubation Times and Temperatures

| Step | Duration | Temperature |

| Blocking | 1 hour | Room Temperature |

| Primary Antibody Incubation | Overnight | 4°C |

| Secondary Antibody Incubation | 1 hour | Room Temperature |

Experimental Workflow

The diagram below outlines the major steps of the p-STAT3 Western blot protocol.

Caption: Workflow for p-STAT3 Western blot analysis.

References

Application Notes: STAT3-IN-17 Immunofluorescence Staining for STAT3 Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction